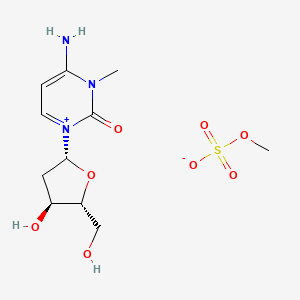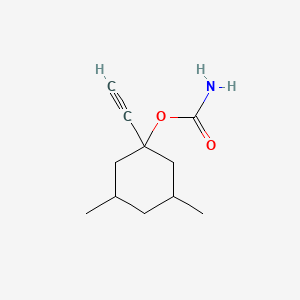
3-Methyl-2-deoxycytidine methosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-deoxycytidine methosulfate is a chemical compound with the molecular formula C11H19N3O8S and a molecular weight of 353.35 g/mol . It is a derivative of deoxycytidine, a nucleoside component of DNA, and is often used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-deoxycytidine methosulfate typically involves the methylation of 2-deoxycytidine. The reaction is carried out under controlled conditions using methylating agents such as dimethyl sulfate. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-deoxycytidine methosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methosulfate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-Methyl-2-deoxycytidine methosulfate is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving DNA methylation and epigenetics.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 3-Methyl-2-deoxycytidine methosulfate involves its incorporation into DNA, where it can interfere with DNA replication and transcription. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound targets various molecular pathways, including DNA methyltransferases and cytidine deaminase .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxycytidine: A natural nucleoside component of DNA.
5-Aza-2’-deoxycytidine: An analog used in the treatment of myelodysplastic syndromes.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent
Uniqueness
3-Methyl-2-deoxycytidine methosulfate is unique due to its specific methylation pattern, which can influence its biological activity and stability. This makes it a valuable tool in research focused on DNA methylation and epigenetic modifications .
Propriétés
Formule moléculaire |
C11H19N3O8S |
|---|---|
Poids moléculaire |
353.35 g/mol |
Nom IUPAC |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidin-1-ium-2-one;methyl sulfate |
InChI |
InChI=1S/C10H15N3O4.CH4O4S/c1-12-8(11)2-3-13(10(12)16)9-4-6(15)7(5-14)17-9;1-5-6(2,3)4/h2-3,6-7,9,11,14-15H,4-5H2,1H3;1H3,(H,2,3,4)/t6-,7+,9+;/m0./s1 |
Clé InChI |
UJLOZNCLDHOBRX-XMCAPODCSA-N |
SMILES isomérique |
CN1C(=CC=[N+](C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)N.COS(=O)(=O)[O-] |
SMILES canonique |
CN1C(=CC=[N+](C1=O)C2CC(C(O2)CO)O)N.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)



![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)








![Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-](/img/structure/B13768522.png)
